[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanamine;hydrochloride
Description
[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanamine hydrochloride is a fluorinated thiophene derivative featuring a methanamine group at the 3-position of the thiophene ring and a pentafluoroethyl substituent at the 5-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research.
Properties
IUPAC Name |
[5-(1,1,2,2,2-pentafluoroethyl)thiophen-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F5NS.ClH/c8-6(9,7(10,11)12)5-1-4(2-13)3-14-5;/h1,3H,2,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAUULJMLABJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CN)C(C(F)(F)F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF5NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanamine typically involves multiple steps:
Thiophene Ring Functionalization: : Starting with the thiophene ring, the pentafluoroethyl group is introduced via a Friedel-Crafts acylation reaction using pentafluoroethyl benzoyl chloride and an aluminum chloride catalyst.
Methanamine Introduction: : Next, the functionalized thiophene is subjected to a reductive amination reaction with formaldehyde and ammonia to introduce the methanamine group.
Hydrochloride Formation: : Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanamine;hydrochloride.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the above synthetic route, optimizing the reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to improve efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the thiophene ring.
Reduction: : Reduction at the amine group can lead to the formation of secondary amines.
Substitution: : Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents like chlorine or bromine in the presence of Lewis acids.
Major Products
Oxidation: : Produces sulfoxides or sulfones.
Reduction: : Produces secondary amines or fully reduced thiophene derivatives.
Substitution: : Produces halogenated thiophenes.
Scientific Research Applications
Chemistry
Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Catalysis: : Serves as a ligand in metal-catalyzed reactions.
Biology
Biochemical Probes: : Utilized in studying enzyme activities and protein interactions.
Medicine
Drug Development: : Potentially used in the synthesis of pharmaceutical agents due to its unique structural features.
Industry
Material Science: : Incorporated into polymers and advanced materials for improved properties.
Mechanism of Action
Molecular Targets and Pathways
The compound's effects stem from its ability to interact with specific biochemical pathways. The pentafluoroethyl group enhances lipophilicity, enabling better membrane permeability and interaction with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Halogenated Thiophene Derivatives
(3-Chlorothiophen-2-yl)methanamine Hydrochloride (CAS 643088-03-3) :
- (5-Bromobenzo[b]thiophen-3-yl)methanamine HCl (CAS 744985-64-6): Substituent: Bromine on a benzothiophene ring. Bromine’s larger atomic radius may alter steric interactions compared to fluorine .
b. Fluorinated Heterocycles
[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanamine Hydrochloride (CAS 1323536-42-0) :
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine Hydrochloride (CAS 695199-54-3) :
c. Complex Fluorinated Scaffolds
- (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine Hydrochloride (CAS 1097796-68-3): Substituent: Fluorine and methyl groups on a benzofuran ring. Molecular Formula: C₁₀H₁₁FNO·HCl. Key Differences: The benzofuran core increases rigidity and fluorescence properties, which are advantageous in probe design. However, the single fluorine substituent lacks the electron-withdrawing effects of the pentafluoroethyl group .
Physicochemical Properties
| Compound | Molecular Formula | Key Substituents | Predicted Lipophilicity (LogP)* | Solubility (HCl Salt) |
|---|---|---|---|---|
| Target Compound | C₇H₇F₅NS·HCl | Pentafluoroethyl, thiophene | High (≈3.5) | Moderate in water |
| (3-Chlorothiophen-2-yl)methanamine HCl | C₅H₅ClNS·HCl | Chlorine, thiophene | Moderate (≈2.0) | High |
| [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine HCl | C₁₀H₁₂ClN₃OS | Methoxyphenyl, thiadiazole | Low (≈1.2) | High |
| (5-Bromobenzo[b]thiophen-3-yl)methanamine HCl | C₉H₈BrNS·HCl | Bromine, benzothiophene | High (≈3.8) | Low |
*LogP estimated using fragment-based methods.
Key Observations :
- The pentafluoroethyl group in the target compound significantly increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to less fluorinated analogs.
- Chlorine and methoxy substituents improve solubility due to polar interactions, whereas bromine and benzothiophene cores prioritize lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
